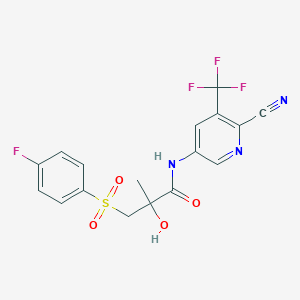

5-Azabicalutamide

説明

5-Azabicalutamide is a hypothetical or emerging compound within the class of nonsteroidal antiandrogens (NSAAs), designed to inhibit the androgen receptor (AR) in conditions such as prostate cancer. Such modifications aim to enhance AR binding affinity, metabolic stability, or reduce off-target effects compared to earlier NSAAs like bicalutamide, enzalutamide, and apalutamide . This article compares this compound with these clinically established analogs, focusing on structural, functional, and pharmacological distinctions.

特性

CAS番号 |

1845688-96-1 |

|---|---|

分子式 |

C17H13F4N3O4S |

分子量 |

431.36 |

IUPAC名 |

N-[6-Cyano-5-(trifluoromethyl)pyridin-3-yl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide |

InChI |

InChI=1S/C17H13F4N3O4S/c1-16(26,9-29(27,28)12-4-2-10(18)3-5-12)15(25)24-11-6-13(17(19,20)21)14(7-22)23-8-11/h2-6,8,26H,9H2,1H3,(H,24,25) |

InChIキー |

JWQMHMGGGRQTSY-UHFFFAOYSA-N |

SMILES |

O=C(NC1=CC(C(F)(F)F)=C(C#N)N=C1)C(C)(O)CS(=O)(C2=CC=C(F)C=C2)=O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

5-Azabicalutamide; 5Azabicalutamide; 5 Azabicalutamide; 5N-Bicalutamide; 5NBicalutamide; 5N Bicalutamide |

製品の起源 |

United States |

類似化合物との比較

Core Scaffold and Modifications

- Bicalutamide : The prototypical NSAA features a sulfonyl linkage and a chiral benzamide moiety. Its mechanism involves competitive AR antagonism but lacks efficacy against AR mutations or overexpression .

- Enzalutamide: Introduced a bulkier trifluoromethyl group and cyano substituent on the pyridine ring, improving AR binding and resistance profiles. Its metabolite, N-desmethyl enzalutamide, contributes ~50% of total activity due to structural and pharmacodynamic similarity .

- Apalutamide : Incorporates a spirocyclic thiohydantoin ring and fluorinated benzamide, enhancing AR antagonism and nuclear translocation inhibition. The 5,7-diazaspiro[3.4]octane core differentiates it from enzalutamide .

Table 1: Structural Features of 5-Azabicalutamide and Analogs

| Compound | Core Structure | Key Modifications |

|---|---|---|

| Bicalutamide | Sulfonyl benzamide | Chiral center, no halogenation |

| Enzalutamide | Trifluoromethyl pyridine | Bulky substituents, metabolite activity |

| Apalutamide | Spirocyclic thiohydantoin | Fluorinated benzamide, improved stability |

| This compound* | Aza-substituted benzamide | Nitrogen incorporation (theoretical) |

Note: this compound's structure is inferred based on naming conventions and class trends .

Pharmacodynamic and Pharmacokinetic Profiles

Efficacy and Resistance

- Enzalutamide : Demonstrates potent AR antagonism and inhibition of DNA binding and coactivator recruitment. However, resistance emerges via AR splice variants (e.g., AR-V7) .

- Apalutamide : Shows superior nuclear localization inhibition compared to enzalutamide, delaying resistance in metastatic castration-resistant prostate cancer (mCRPC) .

- This compound : Theoretical models suggest the aza substitution may enhance binding to AR ligand-binding domains (LBDs) or disrupt interactions with mutant receptors, though experimental data are lacking.

Metabolism and Half-Life

- Enzalutamide : Metabolized by CYP3A4/2C8 to N-desmethyl enzalutamide, with a half-life of ~5.8 days. Combined exposure of parent and metabolite drives efficacy and toxicity .

- Apalutamide : Shorter half-life (~3 days) but reduced CYP3A4 induction risk compared to enzalutamide, minimizing drug-drug interactions .

Table 2: Pharmacokinetic Parameters

| Compound | Half-Life (Days) | Key Metabolites | CYP450 Involvement |

|---|---|---|---|

| Enzalutamide | 5.8 | N-desmethyl enzalutamide | CYP3A4, 2C8 |

| Apalutamide | 3.0 | None (minimal metabolism) | CYP2C8, 3A4 |

| This compound* | N/A | Theoretical aza metabolites | Hypothetical |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。